molecular formula C8H6ClN3O2 B13037978 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid

3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B13037978
M. Wt: 211.60 g/mol
InChI Key: VPCWQIUQYCTXFC-UHFFFAOYSA-N
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Description

3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both amino and chloro substituents on the imidazo[1,2-A]pyridine ring system imparts unique chemical properties to this compound, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-A]pyridine ring system. The reaction conditions often include heating the reaction mixture to elevated temperatures and using solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the amino group to other functional groups.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or other functionalized derivatives.

Scientific Research Applications

3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. For example, some imidazo[1,2-A]pyridine derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-A]pyridine family, such as:

The presence of the amino and chloro substituents in this compound imparts unique properties that distinguish it from other similar compounds, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,10H2,(H,13,14)

InChI Key

VPCWQIUQYCTXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)N)C(=O)O

Origin of Product

United States

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